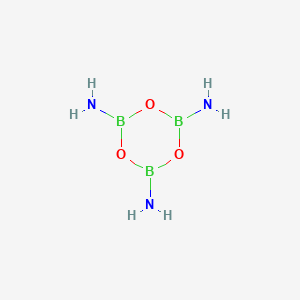
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical applications. The compound’s structure consists of a six-membered ring with alternating boron and oxygen atoms, and three amine groups attached to the boron atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine can be synthesized through the reaction of boric acid with ammonia under controlled conditions. The reaction typically involves heating boric acid with ammonia gas in a sealed vessel at elevated temperatures. The reaction proceeds through the formation of intermediate boron-nitrogen compounds, which then cyclize to form the desired trioxatriborinane structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Boron trioxide and other boron-oxygen compounds.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine involves its ability to interact with various molecular targets through its boron and amine groups. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through coordination bonds. This interaction can disrupt biological processes, leading to its antimicrobial and anticancer effects. The compound’s boron atoms can also participate in electron transfer reactions, contributing to its reactivity in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A similar boron-containing compound with methyl groups instead of amine groups.
2,4,6-Trimethylboroxine: Another boron-oxygen compound with a similar cyclic structure.
Methaneboronic anhydride: A boron compound with a different functional group arrangement.
Uniqueness
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is unique due to its amine groups, which provide additional reactivity and potential for forming stable complexes with biomolecules. This makes it particularly valuable in biological and medical applications, distinguishing it from other similar boron-containing compounds.
Propiedades
Número CAS |
856311-42-7 |
|---|---|
Fórmula molecular |
B3H6N3O3 |
Peso molecular |
128.5 g/mol |
Nombre IUPAC |
1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H6N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H2 |
Clave InChI |
QXACHBAENREMTI-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
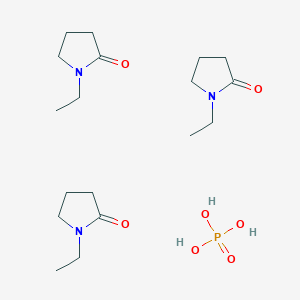
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
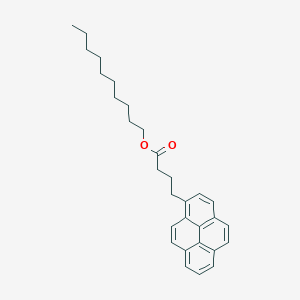
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
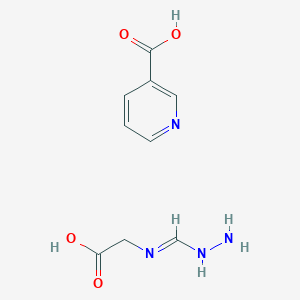
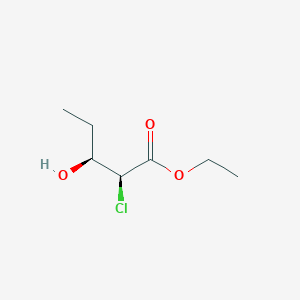
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
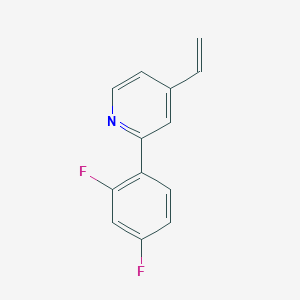
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
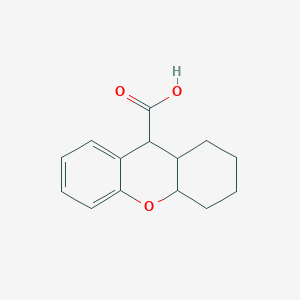
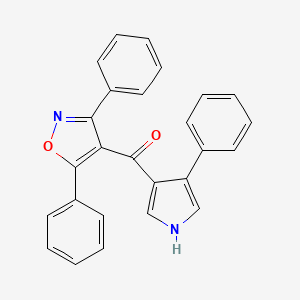
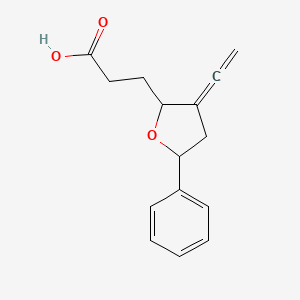
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
